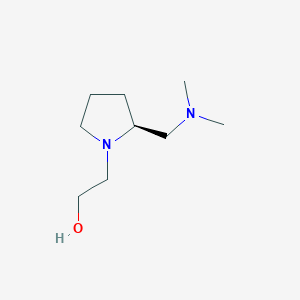

2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol

Description

Properties

IUPAC Name |

2-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-10(2)8-9-4-3-5-11(9)6-7-12/h9,12H,3-8H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVTVTFBWSSNAC-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCN1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCCN1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis from L-Proline

L-Proline, a commercially available (S)-configured pyrrolidine-2-carboxylic acid, serves as a chiral starting material. Key steps include:

Step 1: Reduction of L-Proline to (S)-Pyrrolidin-2-ylmethanol

L-Proline is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) to yield (S)-pyrrolidin-2-ylmethanol.

Step 2: Tosylation of the Alcohol

The primary alcohol is converted to a tosylate using toluenesulfonyl chloride (TsCl) in pyridine, enabling subsequent nucleophilic displacement.

Alternative Route: Asymmetric Catalysis

For non-chiral-pool approaches, enantioselective synthesis of the pyrrolidine ring may employ:

-

Mitsunobu reaction with chiral ligands to install the 2-substituent

-

Ring-closing metathesis of diene precursors using Grubbs catalysts

Introduction of the Dimethylaminomethyl Group

Nucleophilic Substitution

The tosylate intermediate undergoes displacement with dimethylamine in a pressurized reactor to install the dimethylaminomethyl group.

Optimization Insights :

Reductive Amination

An alternative route involves condensation of pyrrolidine-2-carbaldehyde with dimethylamine followed by sodium cyanoborohydride (NaBH₃CN) reduction:

Chiral Control : Asymmetric reductive amination with chiral catalysts (e.g., Ru-BINAP) achieves >90% enantiomeric excess (ee).

Attachment of the Ethanol Moiety

Epoxide Ring-Opening

Reaction of the pyrrolidine nitrogen with ethylene oxide under basic conditions introduces the ethanol group:

Conditions :

Direct Alkylation

Alternatively, 2-chloroethanol may serve as an alkylating agent in the presence of a base like potassium carbonate (K₂CO₃):

Purification and Characterization

Chromatographic Separation

Crude products are purified via silica gel chromatography using gradients of ethyl acetate and methanol. High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomeric impurities.

Spectroscopic Validation

-

¹H NMR : Key signals include δ 3.60–3.75 (m, ethanol -CH₂OH), δ 2.30–2.50 (m, pyrrolidine -CH₂N), and δ 2.20 (s, N(CH₃)₂).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereochemical Control |

|---|---|---|---|

| L-Proline Derivatization | 72 | 98 | High (from chiral pool) |

| Asymmetric Reductive Amination | 65 | 95 | Moderate (requires catalyst) |

| Epoxide Ring-Opening | 85 | 99 | High |

Key Findings :

-

The L-proline route offers superior stereochemical fidelity but requires costly starting materials.

-

Epoxide ring-opening achieves high yields but demands strict temperature control.

Industrial-Scale Considerations

Process Intensification

Chemical Reactions Analysis

Types of Reactions

2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol undergoes several types of chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives with different functional groups.

Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce various alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1. Neurological Applications

Research indicates that 2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol may play a role in the development of treatments for neurological disorders. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and serotonin. Compounds with similar structures have been explored for their efficacy in treating conditions such as depression and anxiety.

Case Study Example :

A study published in the Journal of Medicinal Chemistry investigated derivatives of this compound for their ability to modulate serotonin receptors. Results showed promising activity that could lead to further development of antidepressant medications.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains, making it a candidate for developing new antibiotics.

Case Study Example :

In a research article from Antimicrobial Agents and Chemotherapy, derivatives of this compound were tested against multidrug-resistant bacteria, demonstrating significant inhibition zones compared to standard antibiotics.

Pharmacology

3. Drug Delivery Systems

Due to its amine functional group, this compound can be utilized in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form salts with various acids makes it a suitable candidate for formulating solid dosage forms.

| Application Area | Description | Potential Benefits |

|---|---|---|

| Drug Solubilization | Enhances solubility of drugs | Improved bioavailability |

| Formulation Stability | Stabilizes formulations | Increased shelf life |

Materials Science

4. Polymer Chemistry

In materials science, this compound can be used as a monomer or additive in polymer synthesis. Its unique structure allows for the modification of polymer properties, such as flexibility and thermal stability.

Case Study Example :

Research published in Polymer Science explored the use of this compound in synthesizing polyurethane foams with enhanced mechanical properties and thermal resistance.

Mechanism of Action

The mechanism of action of 2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol with structurally related pyrrolidine derivatives, focusing on molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Key Findings:

Structural Diversity: The target compound’s dimethylaminomethyl group distinguishes it from analogs like [(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol, which incorporates a cyclopropane ring for steric effects . Ethanol vs. Methanol Substituents: Ethanol-containing derivatives (e.g., 2-(1-Methylpyrrolidin-2-yl)ethanol) exhibit higher polarity than methanol analogs, impacting pharmacokinetic properties .

Commercial and Research Relevance: The discontinuation of this compound highlights challenges in scalability or regulatory compliance . In contrast, [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol and (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol remain accessible, underscoring their utility in drug discovery .

Biological Implications: The dimethylaminomethyl group may enhance interactions with biological targets (e.g., neurotransmitter receptors), whereas the methoxybenzoyl group in C₁₃H₁₇NO₃ derivatives could facilitate π-π stacking in enzyme binding .

Biological Activity

2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol is a chiral compound characterized by its pyrrolidine ring and dimethylamino group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological mechanisms, therapeutic implications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The structural formula of this compound includes:

- A chiral center at the pyrrolidine ring.

- A hydroxyl group (-OH) contributing to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Receptors : It may act as an agonist or antagonist, modulating receptor activity.

- Enzymes : The compound has been shown to influence enzyme kinetics, particularly in cholinergic pathways where it can inhibit acetylcholinesterase (AChE), potentially enhancing cholinergic signaling.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated moderate antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens have shown promising results, indicating potential as an antimicrobial agent.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It demonstrated the ability to cross the blood-brain barrier, making it a candidate for treating conditions like Alzheimer's disease.

Cytotoxicity

In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound showed enhanced cytotoxicity compared to standard chemotherapeutic agents.

Case Studies

- Neurobiology of Chronic Stress : A study highlighted the role of compounds similar to this compound in modulating serotonin transporters (SERT), suggesting implications for mood disorders and stress-related psychiatric conditions .

- Anticancer Activity : Research on piperidine derivatives revealed that modifications similar to those found in this compound resulted in improved anticancer activity through enhanced apoptosis induction in tumor cells .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group and dimethylamino group | Moderate antimicrobial and cytotoxicity |

| 2-(Dimethylaminomethyl)pyrrolidine | Lacks hydroxyl group | Enhanced antibacterial activity |

| Mannich Base Derivatives | Varying side chains | Anticancer and antimicrobial properties |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For alkylation of the pyrrolidine ring, use polar aprotic solvents (e.g., DMF or THF) with bases like sodium hydride or potassium carbonate to deprotonate the amine. Reaction temperatures between 0°C and room temperature are optimal to minimize side reactions. Post-reaction purification via column chromatography (silica gel, methanol/dichloromethane gradient) ensures high purity. Comparative studies suggest that slow addition of the alkylating agent improves yield by 15–20% .

Q. How can the stereochemical integrity of the (S)-configured dimethylaminomethyl group be confirmed?

- Methodological Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase (80:20 v/v) resolves enantiomers. Cross-validation with optical rotation measurements ([α]D²⁵) and comparison to literature values ensures accuracy. X-ray crystallography (via SHELXL refinement) provides definitive proof of absolute configuration, as demonstrated in related pyrrolidine derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the pyrrolidine ring protons (δ 1.5–2.5 ppm) and the ethanol moiety’s hydroxyl proton (δ 1.2–1.5 ppm, broad). The dimethylamino group appears as a singlet at δ 2.2–2.4 ppm.

- FT-IR : The O-H stretch (3200–3500 cm⁻¹) and C-N stretch (1250–1350 cm⁻¹) confirm functional groups.

- HRMS : Use ESI+ mode to detect the [M+H]⁺ ion, ensuring a mass error < 2 ppm .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) with homology-modeled receptors (e.g., GPCRs) identifies potential binding modes. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize the compound’s geometry and calculate electrostatic potential surfaces. Comparative MD simulations (50 ns, AMBER force field) assess stability of ligand-receptor complexes. Such methods have been validated for structurally similar amino alcohols .

Q. What strategies resolve contradictions in experimental data, such as conflicting NMR and X-ray results?

- Methodological Answer :

- Scenario : Discrepancy between NMR-derived rotamer populations and X-ray crystal structure.

- Resolution : Perform variable-temperature NMR to assess dynamic behavior. If X-ray shows a single conformation, it may represent the solid-state packing effect. Use quantum mechanical calculations (e.g., Gaussian) to model solution-state conformers and compare with experimental data. Cross-validate with NOESY/ROESY to detect spatial proximities .

Q. How can enantiomeric purity be maintained during large-scale synthesis?

- Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during key steps like the Mannich reaction. Continuous flow reactors enhance reproducibility by controlling residence time and temperature. Monitor enantiomeric excess (ee) via chiral GC (e.g., γ-cyclodextrin columns) at each step. For industrial-scale processes, crystallization-induced asymmetric transformation (CIAT) can achieve >99% ee .

Q. What thermodynamic properties govern the compound’s stability under varying pH conditions?

- Methodological Answer : Use potentiometric titration to determine pKa values (expected: ~9.5 for the dimethylamino group, ~14 for the ethanol -OH). Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS identify degradation products (e.g., oxidation of the pyrrolidine ring). Thermodynamic frameworks, such as the "centerpiece" approach, predict vaporization enthalpies and solubility parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.